molecular formula C20H18ClNO6 B12190851 N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B12190851
M. Wt: 403.8 g/mol
InChI Key: AARUESWQCNSIMO-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-dimethoxyphenyl group and a hydroxy-methyl-oxochromenyl group linked by an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2,4-dimethoxyaniline and 7-hydroxy-4-methylcoumarin.

    Acylation Reaction: The 5-chloro-2,4-dimethoxyaniline undergoes acylation with an appropriate acylating agent to form the intermediate acetamide.

    Coupling Reaction: The intermediate acetamide is then coupled with 7-hydroxy-4-methylcoumarin under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the hydroxy group on the chromenyl moiety.

    N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide: Lacks the methyl group on the chromenyl moiety.

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C20H18ClNO6

Molecular Weight

403.8 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H18ClNO6/c1-10-12-5-4-11(23)6-16(12)28-20(25)13(10)7-19(24)22-15-8-14(21)17(26-2)9-18(15)27-3/h4-6,8-9,23H,7H2,1-3H3,(H,22,24)

InChI Key

AARUESWQCNSIMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

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